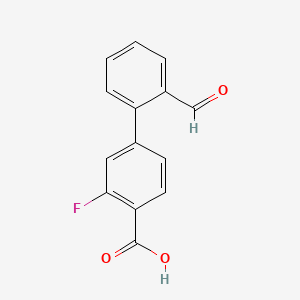

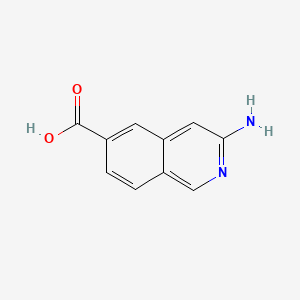

(6-Butoxy-5-methylpyridin-3-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

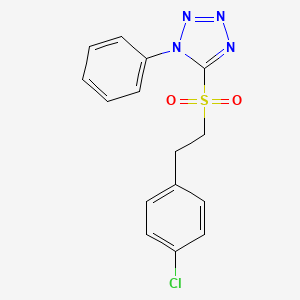

The synthesis of borinic acids, including “(6-Butoxy-5-methylpyridin-3-yl)boronic acid”, can rely on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is a method that can be used .Molecular Structure Analysis

The molecular formula of “(6-Butoxy-5-methylpyridin-3-yl)boronic acid” is C10H16BNO3 . Its average mass is 209.050 Da, and its monoisotopic mass is 209.122330 Da .Chemical Reactions Analysis

Borinic acids, including “(6-Butoxy-5-methylpyridin-3-yl)boronic acid”, are used in cross-coupling reactions . They can also be used in the Petasis Reaction, a multicomponent reaction (MCR) that enables the preparation of amines and their derivatives such as α-amino acids .科学的研究の応用

Boronic Acid Drugs Development

Research on boronic acids, including derivatives like (6-Butoxy-5-methylpyridin-3-yl)boronic acid, has expanded significantly over the past two decades, with applications spanning synthetic chemistry to drug discovery. The incorporation of boronic acids into medicinal chemistry endeavors has steadily increased, leading to the approval of boronic acid drugs by regulatory bodies like the FDA. These compounds have been recognized for potentially enhancing drug potency or improving pharmacokinetics, with several boronic acid drugs approved and others in clinical trials. This surge in interest is partly due to boronic acids' desirable properties, highlighting their expanding role in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Boronic acid derivatives, including (6-Butoxy-5-methylpyridin-3-yl)boronic acid, have been extensively studied for their applications in constructing electrochemical biosensors. These compounds, due to their ability to bind selectively to 1,2- or 1,3-diol residues of sugars, have enabled the development of non-enzymatic glucose sensors and devices for monitoring glycated hemoglobin (HbA1c), fluoride ions, and various biomolecules. Such biosensors offer innovative solutions for sensitive and selective detection in medical diagnostics and environmental monitoring, showcasing the versatility and potential of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Antifungal and Antimicrobial Applications

Boronic acid compounds, by virtue of their unique interactions with biochemicals, demonstrate considerable bioactivity, particularly as antifungals and insecticides. Tavaborole, a boronic acid-based drug, exemplifies this with its approval for treating onychomycosis. The review of literature on boric acid, boronic acid, and tavaborole reveals insights into their antifungal mechanisms, including inhibition of protein synthesis possibly through interactions with ribose-containing moieties. This understanding furthers the development of boronic acids as antimicrobial agents, emphasizing the need for new antimicrobials in addressing resistance challenges (Arvanitis et al., 2020).

Boronic Acid in Sensing and Diagnostics

Boronic acid sensors with double recognition sites have shown significant improvements in binding affinity and selectivity. By leveraging the double recognition sites, these sensors achieve enhanced performance in recognizing carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. This advancement in sensor technology underlines the potential of boronic acids in developing highly selective and sensitive chemical sensors for various applications, from medical diagnostics to environmental monitoring (Bian et al., 2019).

特性

IUPAC Name |

(6-butoxy-5-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOSLPPNGNZURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681730 |

Source

|

| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

CAS RN |

1256355-20-0 |

Source

|

| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine](/img/structure/B596247.png)

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)